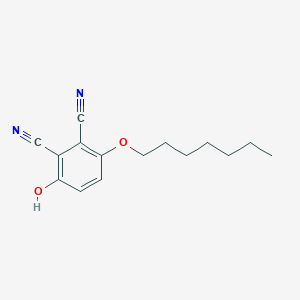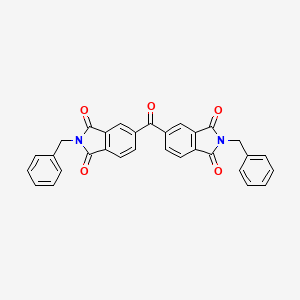
2-chloro-N-(2-oxopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-oxopropyl)acetamide is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(2-oxopropyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxopropyl)acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. One common method is as follows:
Starting Materials: Chloroacetyl chloride and 2-oxopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Procedure: The amine is added dropwise to a solution of chloroacetyl chloride in the solvent, with constant stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reagents may be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-chloro-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted acetamides with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
2-chloro-N-(2-oxopropyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and as a building block for active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action of 2-chloro-N-(2-oxopropyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, releasing the corresponding carboxylic acid and amine.
相似化合物的比较
2-chloro-N-(2-oxopropyl)acetamide can be compared with other similar compounds, such as:
2-chloroacetamide: Lacks the 2-oxopropyl group, making it less versatile in certain reactions.
N-(2-oxopropyl)acetamide: Lacks the chlorine atom, reducing its reactivity in nucleophilic substitution reactions.
2-chloro-N-(2-hydroxypropyl)acetamide: Contains a hydroxyl group instead of a carbonyl group, altering its chemical properties and reactivity.
The presence of both the chlorine atom and the 2-oxopropyl group in this compound makes it a unique and valuable compound for various applications.
属性
分子式 |
C5H8ClNO2 |
|---|---|
分子量 |
149.57 g/mol |
IUPAC 名称 |
2-chloro-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H8ClNO2/c1-4(8)3-7-5(9)2-6/h2-3H2,1H3,(H,7,9) |
InChI 键 |
IVOOEPCXVYAICH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CNC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)



![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)



![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11713529.png)
![Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate](/img/structure/B11713537.png)
![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11713569.png)
